Acetonitrile-13C2,15N is a stable isotopically labeled compound derived from acetonitrile, characterized by the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope. This compound is a colorless liquid that serves as an important solvent in various organic chemistry applications. The presence of stable isotopes enhances its utility in scientific research, particularly in the fields of nuclear magnetic resonance spectroscopy and mass spectrometry, where it aids in tracking molecular interactions and transformations .
These reactions showcase the versatility of acetonitrile-13C2,15N in organic synthesis.
The synthesis of acetonitrile-13C2,15N typically involves chemical methods that introduce carbon-13 and nitrogen-15 isotopes into the acetonitrile structure. One common approach includes reacting acetonitrile with reagents that contain these isotopes. This process ensures that the resulting compound retains the desired isotopic labeling for effective use in research applications .
Acetonitrile-13C2,15N finds extensive applications across various scientific fields:
The unique isotopic composition of acetonitrile-13C2,15N allows for detailed interaction studies within molecular systems. For instance, its use in nuclear magnetic resonance spectroscopy enables researchers to observe distinct signals from carbon-13 and nitrogen-15 isotopes, facilitating the elucidation of complex molecular interactions. This capability is particularly valuable for understanding reaction mechanisms and molecular dynamics .
Acetonitrile-13C2,15N stands out due to its dual isotopic labeling. Similar compounds include:
Compound | Isotopic Labeling | Unique Features |
---|---|---|
Acetonitrile-13C2 | Carbon-13 only | Used for simpler studies without nitrogen labeling |
Acetonitrile-15N | Nitrogen-15 only | Focused on nitrogen studies |
Acetonitrile-1-13C | Single carbon-13 | Provides limited insights compared to dual labeling |
These compounds share similar applications but differ significantly in their isotopic configurations, which can influence the depth and type of insights gained from research studies .
The Strecker synthesis represents one of the most effective methods for synthesizing acetonitrile-13C2,15N, offering precise control over isotopic incorporation. This synthetic approach typically involves a series of carefully controlled reactions to ensure proper placement of the isotopically enriched atoms.
The Strecker synthesis pathway for acetonitrile-13C2,15N begins with the reaction between labeled precursors containing 13C and 15N isotopes. The process involves the equilibration between acetaldehyde, cyanide, and ammonia to form 2-aminopropanenitrile, followed by subsequent transformations. During this process, significant isotope effects are observed, including a 20‰ isotope effect between 2-aminopropanenitrile's 13C-depleted amine-bound carbon and acetaldehyde's carbonyl carbon, and a 56.6‰ isotope effect between 2-aminopropanenitrile's 15N-enriched amine nitrogen and ammonia.
The equilibration step is particularly crucial as it establishes the foundation for isotopic incorporation. Following equilibration, the 2-aminopropanenitrile undergoes hydrolysis into alaninamide with a molecular-averaged normal kinetic isotope effect of up to 10‰. This process must be carefully monitored to prevent secondary processes (e.g., deamination) that can enrich 2-aminopropanenitrile in 13C by up to 15‰, potentially obscuring the desired isotopic pattern.
Reaction Step | Isotope Effect | Magnitude |
---|---|---|
Equilibration (13C) | Normal KIE | 20‰ |
Equilibration (15N) | Normal KIE | 56.6‰ |
Hydrolysis | Normal KIE | Up to 10‰ |
Secondary processes | 13C enrichment | Up to 15‰ |
Table 1: Isotope effects observed during Strecker synthesis of isotopically labeled compounds
Recent advances in asymmetric synthesis have provided alternative routes for producing acetonitrile derivatives with high enantioselectivity, which can be adapted for isotopically labeled variants. The combined use of a Ni(II) complex ligated with a chiral biscarbene and t-BuOK has demonstrated effectiveness in engaging acetonitrile in the catalytic generation of α-cyanocarbanions.
This catalytic system allows for the direct addition of acetonitrile to aldimines with excellent enantioselectivity (averaging > 95% ee). When applied to isotopically labeled acetonitrile, this approach offers several advantages:
The reaction typically proceeds through the deprotonation of acetonitrile by the base, followed by coordination to the nickel catalyst, which then directs the nucleophilic attack on the aldimine substrate. This method represents a significant advancement over earlier approaches that often suffered from low reactivity and insufficient enantioselectivity.
Industrial production of acetonitrile-13C2,15N requires specialized facilities and techniques to maintain isotopic purity while optimizing yield and cost-effectiveness. Continuous refining processes are employed to ensure high purity while minimizing waste generation.
The production process typically involves several key considerations:
Source of Isotopes: The primary challenge in industrial production is securing reliable sources of 13C and 15N isotopes at appropriate enrichment levels. These are typically obtained from specialized isotope suppliers.
Reaction Scale-Up: Methods that work well at laboratory scale must be carefully adapted for industrial production, with particular attention to heat and mass transfer considerations.
Purification Strategies: Multiple purification steps are required to achieve the high isotopic purity necessary for research applications. This typically involves a combination of distillation, chromatography, and other separation techniques.
Quality Control: Rigorous analytical methods must be employed throughout the production process to verify isotopic enrichment levels. High-resolution mass spectrometry and NMR spectroscopy are commonly used for this purpose.
Contamination Prevention: Special care must be taken to prevent isotopic scrambling or contamination with natural abundance materials during production.
Current industrial methods for acetonitrile-13C2,15N production typically achieve isotopic purities of 98-99% for 15N and 99% for 13C, as verified by various analytical techniques.
Acetonitrile-13C2,15N serves as a valuable probe molecule for investigating paramagnetic effects in heme proteins through nuclear magnetic resonance spectroscopy [4]. The isotopically labeled compound provides enhanced sensitivity for detecting paramagnetic shifts that arise from interactions with iron centers in heme-containing proteins [31]. Studies of iron-bound cyanides in ferric heme proteins have demonstrated that both 13C and 15N nuclear magnetic resonance signals exhibit significant paramagnetic shifts that correlate with the electronic structure of the metal center [4] [31].
The paramagnetic shift analysis reveals that 13C nuclear magnetic resonance signals are more sensitive to modifications in the donor effect of proximal ligands compared to 15N signals [31]. Specifically, when the donor effect of the proximal ligand increases, the paramagnetic shifts of both 13C and 15N nuclear magnetic resonance signals decrease [4]. The tilt of the iron-imidazole bond produces contrasting effects on the two nuclei: the paramagnetic shift of the 13C nuclear magnetic resonance signal increases, whereas that of the 15N nuclear magnetic resonance signal decreases [31].
Hydrogen-bonding interactions between iron-bound substrates and solvents significantly influence paramagnetic shifts, with the effect being more pronounced for 15N nuclear magnetic resonance signals than for 13C signals [4] [31]. Research on cytochrome c peroxidase and Coprinus cinereus peroxidase variants has shown that the ratio of 15N to 13C nuclear magnetic resonance shifts provides a reliable method for estimating hydrogen-bonding interactions on the distal side of the heme [30] [31].
Parameter | 13C NMR Response | 15N NMR Response | Reference |
---|---|---|---|
Proximal Ligand Donor Effect | High sensitivity (decreases with increased donation) | Moderate sensitivity | [31] |
Iron-Imidazole Bond Tilt | Increases | Decreases | [4] |
Hydrogen Bonding | Moderate effect | Strong effect | [31] |
Porphyrin Side Chain Substitution | Minimal effect | Minimal effect | [4] |
Signal Amplification By Reversible Exchange methodology has emerged as a powerful technique for enhancing nuclear magnetic resonance signals of acetonitrile-13C2,15N through hyperpolarization processes [6] [7]. The technique achieves remarkable enhancement factors of up to 6,700-fold for 13C nuclei at 8.45 Tesla, corresponding to polarization levels of approximately 4.4% using 50% parahydrogen [6]. Under optimal conditions with nearly 100% parahydrogen, polarization yields could potentially reach 14.4% [6].
The efficiency of Signal Amplification By Reversible Exchange hyperpolarization demonstrates strong dependence on the presence of quadrupolar versus non-quadrupolar nuclei [6]. Studies comparing acetonitrile-1-13C,14N with acetonitrile-1-13C,15N reveal that the presence of quadrupolar 14N nuclei significantly reduces hyperpolarization efficiency, while 15N-containing molecules show dramatically improved performance [6]. The quadrupolar 14N nucleus acts as an efficient hyperpolarization sink, particularly affecting ortho-position carbons that are nearest to the nitrogen atom [6].
Research on acetonitrile hyperpolarization has identified optimal magnetic field conditions for polarization transfer [7] [9]. The quaternary 13C nucleus in acetonitrile receives polarization more efficiently than the methyl 13C nucleus through a two-step process: initial transfer occurs via 1H-1H coupling between hydrides and methyl protons, followed by transfer through 2J or 1J couplings to the respective 13C nuclei [7] [9]. The 2J route proves more efficient than the 1J pathway for polarization transfer [7].
Isotope Configuration | Enhancement Factor | Optimal Field | Mechanism | |
---|---|---|---|---|
Acetonitrile-13C,15N | 6,700-fold | 0.5 Gauss | J-coupling network | [6] |
Acetonitrile-13C,14N | Significantly reduced | Variable | Quadrupolar quenching | [6] |
Quaternary 13C | High efficiency | 0.5 Gauss | 2J coupling pathway | [7] |
Methyl 13C | Low efficiency | 80 Gauss | 1J coupling pathway | [7] |
The Signal Amplification By Reversible Exchange process operates through reversible binding of both parahydrogen and substrate molecules to iridium-based catalysts [8] [42]. For acetonitrile, the active catalyst complex [Ir(H)2(IMes)(MeCN)3]+ initially provides 8-fold enhancement, which increases to 60-fold enhancement upon addition of pyridine-d5 as a co-substrate [7] [9]. The deuterated pyridine prevents polarization transfer into its own nuclei, thereby concentrating the hyperpolarization into acetonitrile [9].
Computational modeling of spin dynamics in acetonitrile-13C2,15N systems employs sophisticated quantum mechanical approaches to understand polarization transfer mechanisms [15] [26]. Zero- to ultralow-field nuclear magnetic resonance simulations have been developed to model the complex spin interactions in acetonitrile systems, particularly focusing on the XA3 spin system where X represents the 15N spin and A3 corresponds to the three protons [24] [26].
Theoretical calculations using density matrix approaches under strong coupling Hamiltonians accurately predict experimental observations in Signal Amplification By Reversible Exchange experiments [7] [9]. These computational models demonstrate that acetonitrile hyperpolarization involves the formation of longitudinal two-spin orders between pairs of 1H nuclei in the three-spin methyl group, as well as two-spin order states between 1H and 13C nuclei [7] [9].
Digital quantum simulation methods have been applied to model nuclear magnetic resonance experiments on isotopically labeled acetonitrile using quantum computers [15]. These simulations employ carefully compiled sequences of unitary rotations and entangling interactions to implement digital quantum circuits that emulate nuclear magnetic resonance experiments [15]. The computed resonance frequencies in the spectra quantitatively match experimental nuclear magnetic resonance data, validating the theoretical approach [15].
Computational Method | Application | Key Finding | Reference |
---|---|---|---|
Density Matrix Theory | SABRE dynamics | Two-spin order formation | [7] |
Quantum Circuit Simulation | Zero-field NMR | Accurate frequency prediction | [15] |
SPINACH Simulations | Field-cycled experiments | Chemical exchange effects | [38] |
Ring Polymer Molecular Dynamics | Liquid dynamics | Quantum diffusion properties | [41] |
Spin dynamics calculations incorporating chemical exchange processes reveal the intricate interplay between molecular binding kinetics and polarization transfer efficiency [10] [42]. Advanced computational frameworks like SPINACH have been employed to simulate the complete experimental procedure, including chemical exchange effects and field cycling protocols [38] [39]. These simulations start from the parahydrogen singlet state in bound complexes and model the evolution through various magnetic field conditions [39].
The computational models predict optimal conditions for hyperpolarization transfer, including magnetic field strengths, contact times, and exchange rates [37] [38]. Multi-axis magnetic field optimization studies using evolutionary strategies have identified pulse sequences that can boost Signal Amplification By Reversible Exchange signals up to 10 times over conventional methods [37]. These MACHETE pulse sequences utilize shaped multiaxis magnetic fields to preserve 15N spin polarization while rapidly nutating 1H spins [37].
Flammable;Irritant